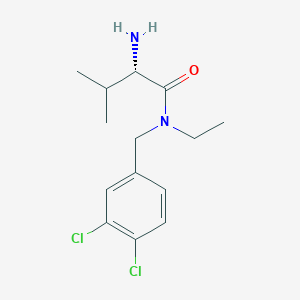

(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide

Descripción

(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide is a chiral amide derivative characterized by a stereogenic center at the second carbon of the amino-butyramide backbone. The compound features a 3,4-dichlorobenzyl group and an ethyl substituent on the nitrogen atom, distinguishing it from structurally related analogs.

Propiedades

IUPAC Name |

(2S)-2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-5-6-11(15)12(16)7-10/h5-7,9,13H,4,8,17H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDOASLJBLCVNY-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the dichlorobenzyl intermediate: This step involves the reaction of 3,4-dichlorobenzyl chloride with an appropriate nucleophile to form the dichlorobenzyl intermediate.

Introduction of the amino group: The dichlorobenzyl intermediate is then reacted with an amine to introduce the amino group.

Formation of the butyramide moiety: The final step involves the reaction of the intermediate with a butyramide derivative to form the desired compound.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.

Aplicaciones Científicas De Investigación

(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a therapeutic agent for various diseases.

Industry: The compound can be used in the development of new materials or as an intermediate in industrial processes.

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below to analogs with variations in N-alkyl substituents, aromatic groups, or acyl chains.

Table 1: Structural and Physicochemical Comparison

*Estimated values due to incomplete data in evidence.

Key Observations :

The isopropyl analog (317.25 g/mol) has a higher molecular weight than the ethyl variant (~303.2 g/mol), which may impact pharmacokinetics . The trifluoroethyl group in the acetamide derivative introduces electronegativity and metabolic resistance, a feature absent in the dichlorobenzyl analogs .

Aromatic Group Variations :

- The 3,4-dichlorobenzyl moiety enhances lipophilicity and may improve binding to hydrophobic protein pockets compared to the 3-methylbenzoyl group in . The dichloro substitution is a common strategy in drug design to modulate bioavailability .

Synthetic Accessibility: Compounds in (e.g., (S)-N-(4-sulfamoylphenyl)butyramides) utilize sulfamoylphenyl groups, synthesized via amidation of acyl chlorides.

Limitations :

- No melting point, solubility, or bioactivity data is available for the target compound.

- Discontinued commercial status () may limit experimental access.

Actividad Biológica

(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide is a chiral compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 317.3 g/mol. The presence of a dichlorobenzyl group enhances its interaction with biological targets, while the chiral center at the second carbon is crucial for its biological effects.

Preliminary studies indicate that (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide acts primarily as an inhibitor of fatty acid binding proteins (FABPs). FABPs are critical in lipid metabolism and cellular signaling, suggesting that this compound could be beneficial in treating metabolic disorders related to lipid dysregulation.

Biological Activity Overview

The biological activity of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide can be summarized as follows:

| Activity | Description |

|---|---|

| FABP Inhibition | Inhibits fatty acid binding proteins, potentially aiding in metabolic regulation. |

| Antimicrobial Potential | Exhibits moderate antimicrobial activity against certain pathogens. |

| Cytotoxicity | Shows cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent. |

Case Studies and Research Findings

-

Study on FABP Interaction :

- A study demonstrated that (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide effectively inhibits FABP activity in vitro. The inhibition was quantified using enzyme assays, showing a dose-dependent response with an IC50 value indicating strong binding affinity compared to other known inhibitors .

-

Antimicrobial Activity Assessment :

- In another investigation, the compound was tested against a panel of bacterial strains. Results indicated that it had significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

- Cytotoxicity in Cancer Cell Lines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.